REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[CH2:5][CH:6]([CH3:10])[C:7](=[O:9])[CH3:8].CC([O-])C.CC([O-])C.CC([O-])C.[Al+3].CC(C)=O>C(O)(C)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:5][CH:6]([CH3:10])[CH:7]([OH:9])[CH3:8])[CH:11]=[CH:12][CH:13]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CC(C(C)=O)C)C=CC1
|
Name
|
aluminum triisopropylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
by shaking with a little water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
DISTILLATION
|
Details
|
distilled off slowly through a 50-cm long packed column
|
Type
|
DISTILLATION
|
Details
|
The residual isopropanol was then distilled off
|
Type
|
ADDITION
|
Details
|
300 ml of toluene, 300 g of ice and 300 g of conc. hydrochloric acid were added to the residue
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 300 ml of toluene
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases were extracted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled through a Vigreux column at 0.2 mbar
|
Type
|
ADDITION
|
Details
|
A mixture of 1-(3-methylphenyl)-2-methylbutan3-ol isomers
|
Type
|
CUSTOM
|
Details
|
was obtained in 85% yield from 78°-80° C.
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1)CC(C(C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |